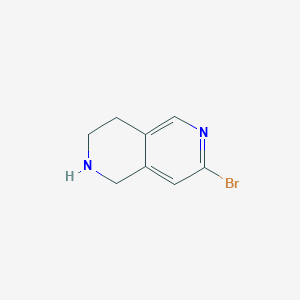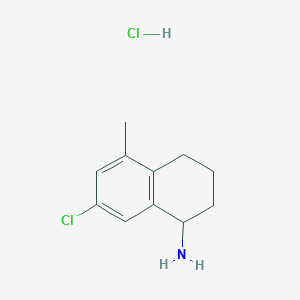
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H15Cl2N. It is a derivative of tetrahydronaphthalene, characterized by the presence of a chlorine atom and a methyl group on the naphthalene ring, as well as an amine group. This compound is often used in research and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 7-chloro-5-methyl-1,2,3,4-tetrahydronaphthalene.
Amination: The starting material undergoes an amination reaction to introduce the amine group. This can be achieved using reagents such as ammonia or amines under suitable conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for efficiency and yield. The process may include:
Catalytic Hydrogenation: Using catalysts like nickel to hydrogenate naphthalene derivatives.
Amination: Employing high-pressure reactors for efficient amination.
Purification: Utilizing crystallization or distillation techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated amines.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Sertraline Hydrochloride: A similar compound with a different substitution pattern on the naphthalene ring.
Indole Derivatives: Compounds with similar structural features and biological activities
Uniqueness
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups, along with the amine functionality, make it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H15Cl2N |
|---|---|
Peso molecular |
232.15 g/mol |
Nombre IUPAC |
7-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14ClN.ClH/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13;/h5-6,11H,2-4,13H2,1H3;1H |
Clave InChI |
GWTBDIBTVAGNLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1CCCC2N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,7-Trifluorobenzo[d]thiazole](/img/structure/B13136932.png)
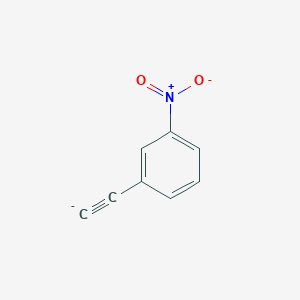


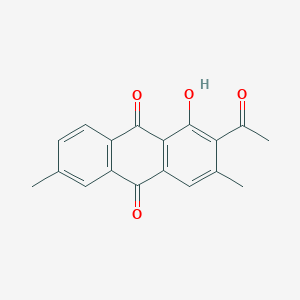
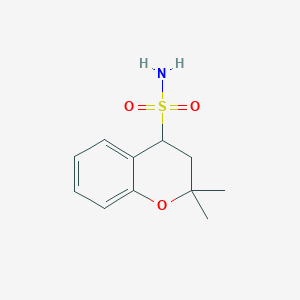


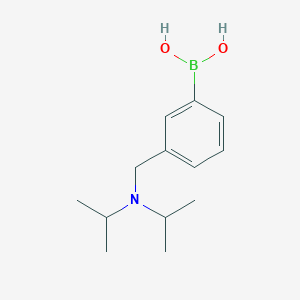
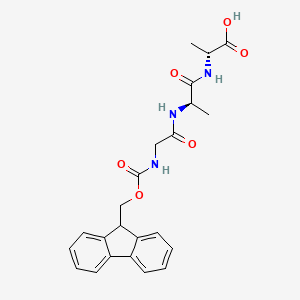

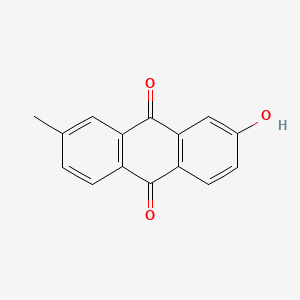
![N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13137011.png)
